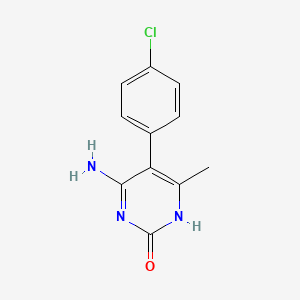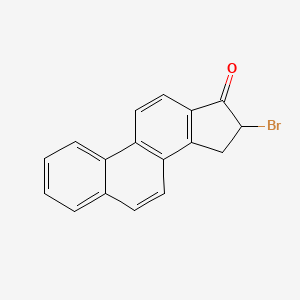
16-Bromo-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Bromo-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one typically involves the bromination of 15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with additional considerations for safety, cost-efficiency, and scalability.
Chemical Reactions Analysis
Types of Reactions
16-Bromo-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve a polar aprotic solvent and a base to facilitate the substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino derivative, while oxidation might produce a ketone or carboxylic acid derivative.
Scientific Research Applications
16-Bromo-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 16-Bromo-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
15,16-Dihydro-17H-cyclopenta(a)phenanthren-17-one: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
17H-Cyclopenta(a)phenanthren-17-one, 15,15-dibromo-15,16-dihydro-: Contains two bromine atoms, which could lead to different properties and applications.
Uniqueness
16-Bromo-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one is unique due to the presence of a single bromine atom, which can significantly influence its chemical reactivity and potential applications. The bromine atom can act as a site for further functionalization, making this compound a valuable intermediate in organic synthesis.
Properties
CAS No. |
51013-72-0 |
|---|---|
Molecular Formula |
C17H11BrO |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
16-bromo-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C17H11BrO/c18-16-9-15-13-6-5-10-3-1-2-4-11(10)12(13)7-8-14(15)17(16)19/h1-8,16H,9H2 |
InChI Key |
JWNRAOAHAOCEMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C1C3=C(C=C2)C4=CC=CC=C4C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



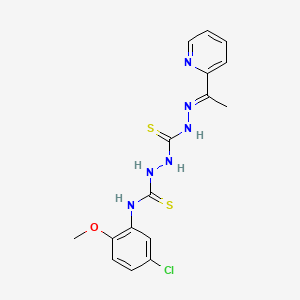

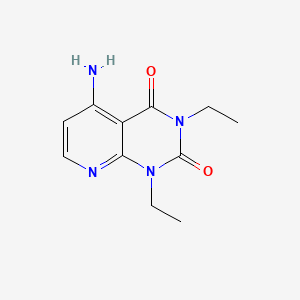
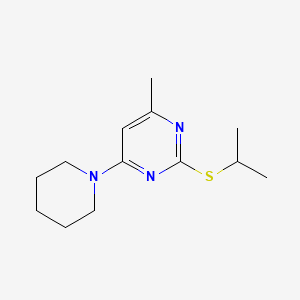
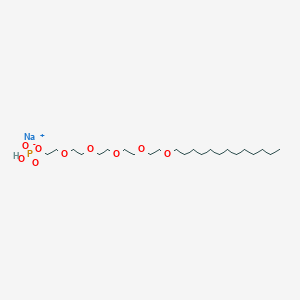
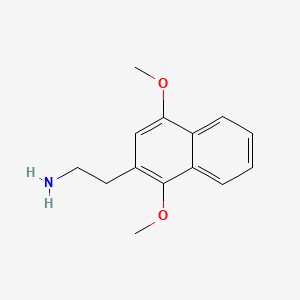
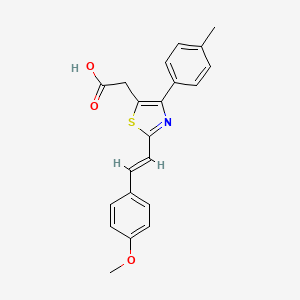



![(E)-but-2-enedioic acid;6-methyl-11-(2-piperidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B15185523.png)

